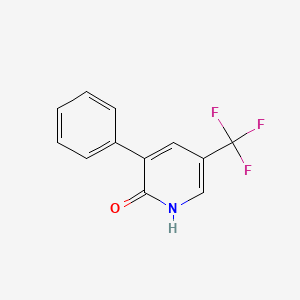

2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-phenyl-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-6-10(11(17)16-7-9)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOCPAZKVLSJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CNC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The trifluoromethyl group enhances its lipophilicity, which facilitates membrane penetration and interaction with biological targets. This article reviews the compound's biological activity, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of trifluoromethylpyridine can inhibit the growth of various bacteria and fungi. A comparative analysis has demonstrated that 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine shows enhanced antimicrobial activity compared to its non-fluorinated counterparts.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine | E. coli | 15 |

| 2-Hydroxy-3-phenylpyridine | E. coli | 10 |

| Control (No treatment) | E. coli | 0 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways.

Case Study:

A recent study assessed the cytotoxic effects of 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine on MiaPaCa2 pancreatic cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM after 48 hours of treatment.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. Inhibiting LDH can lead to reduced lactate production and lower glycolytic rates in tumor cells.

The mechanism by which 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine exerts its biological effects is primarily through its interaction with specific receptors and enzymes. The trifluoromethyl group increases the compound's hydrophobicity, enhancing its ability to penetrate cell membranes and interact with lipid bilayers.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The trifluoromethyl group increases LogP, but the phenyl group in the target compound further elevates it (LogP ~3.2 vs. 1.5 in non-phenyl analogs) .

- Solubility : The hydroxyl group improves water solubility in simpler analogs (e.g., 2-Hydroxy-5-CF₃-pyridine: 1.2 mg/mL), but steric hindrance from the phenyl group reduces solubility in the target compound (<0.1 mg/mL) .

- Acidity : The hydroxyl group’s pKa (~5.8–6.3) suggests moderate acidity, influenced by electron-withdrawing CF₃ and resonance effects .

Electronic and Steric Effects

- Electron-Withdrawing Effects : The -CF₃ group deactivates the pyridine ring, reducing electrophilic substitution reactivity but stabilizing intermediates in cross-coupling reactions .

- Steric Hindrance : The 3-phenyl group creates steric bulk, complicating further functionalization at adjacent positions (e.g., position 4) .

Preparation Methods

Method 1: Condensation and Cyclization

This method involves the condensation of appropriate precursors followed by cyclization to form the pyridine ring. A key precursor could be a trifluoromethyl-substituted pentenoic acid derivative, similar to those used in the synthesis of 2-Hydroxy-4-trifluoromethyl pyridine . The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction after the pyridine ring is formed.

Method 2: Cross-Coupling and Hydroxylation

- Suzuki-Miyaura Cross-Coupling: This step involves coupling a trifluoromethyl-substituted pyridine derivative with a phenylboronic acid to introduce the phenyl group.

- Hydroxylation: The hydroxyl group can be introduced using oxidizing agents like KMnO₄ or through enzymatic methods.

Key Reaction Conditions

Optimal reaction conditions are crucial for achieving high yields and purity.

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher yields at 90°C |

| Reaction Time | 12–24 hours | Extended time reduces side products |

| Solvent System | DMF or THF | DMF improves solubility |

Characterization Techniques

Post-synthesis characterization is essential to confirm the structure and purity of 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine .

- NMR Spectroscopy: ¹H and ¹³C NMR to verify the pyridine ring, phenyl group, and hydroxyl moiety.

- X-ray Crystallography: Resolves stereochemical ambiguities.

- HPLC and Mass Spectrometry: For purity analysis and molecular ion confirmation.

Biological Screening Assays

Preliminary biological screening can assess the compound's potential applications.

- Enzyme Inhibition Assays: Test against enzymes like PDHK or prolyl 4-hydroxylase.

- Cellular Uptake Studies: Use radiolabeled compounds to assess membrane permeability in cell cultures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydroxy-3-phenyl-5-(trifluoromethyl)pyridine, and what critical parameters influence reaction efficiency?

- Methodology : A typical synthesis involves halogenation of the pyridine core, followed by trifluoromethylation and hydroxylation. Key steps include:

- Chlorination/fluorination : Use of POCl₃ or SF₄ under controlled temperatures (60–80°C) to introduce halogens .

- Trifluoromethylation : Employing Cu-mediated cross-coupling or radical reactions with CF₃ sources like TMSCF₃ .

- Hydroxylation : Hydrolysis of halogen substituents using NaOH/EtOH or catalytic hydrogenation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at C3, -OH at C2). The deshielding effect of the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) aids identification .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₉F₃NO).

- IR Spectroscopy : Detects O-H stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., -CF₃, -Cl, -phenyl) influence the compound’s electronic properties and reactivity?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculates electron density distributions. The -CF₃ group withdraws electrons, reducing nucleophilicity at C5, while the phenyl group at C3 enhances π-π stacking in biological systems .

- Comparative Studies : Analogues lacking -CF₃ (e.g., 2-hydroxy-3-phenylpyridine) show lower electrophilicity and reduced binding to cytochrome P450 enzymes .

Q. How can researchers resolve contradictions in reported biological activities of similar pyridine derivatives?

- Methodology :

- Meta-Analysis : Systematically compare datasets across studies, noting variables like assay type (e.g., in vitro vs. in vivo) and cell lines. For instance, antitumor activity in peritoneal mesothelioma models may not translate to other cancers .

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions to isolate substituent effects .

Q. What strategies optimize regioselectivity during functionalization of the pyridine ring?

- Methodology :

- Directed Metallation : Use directing groups (e.g., -OH) to position catalysts for selective C-H activation. For example, Pd(OAc)₂ with bidentate ligands enhances C5 functionalization .

- Protecting Groups : Temporarily block -OH with TMSCl to prevent undesired side reactions during trifluoromethylation .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while -OH forms hydrogen bonds .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.